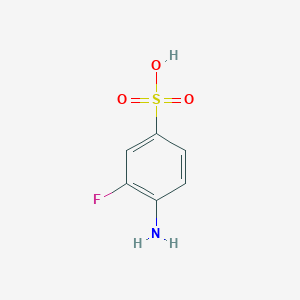

4-Amino-3-fluorobenzosulfonic acid

Description

The exact mass of the compound this compound is 191.00524239 g/mol and the complexity rating of the compound is 248. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-3-fluorobenzenesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO3S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H,8H2,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBJIKMOCULTTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of Benzene Derivatives

Sulfonation typically introduces the sulfonic acid group (-SO₃H) to aromatic rings via electrophilic substitution. For 4-amino-3-fluorobenzosulfonic acid, this step would precede or follow fluorination and amination, depending on the route. In analogous systems, concentrated sulfuric acid or oleum (fuming sulfuric acid) is employed at elevated temperatures (100–150°C). For example, the preparation of 3-nitro-4-hydroxybenzoic acid involves sulfonation-like conditions, where sodium hydroxide mediates nucleophilic substitution at high temperatures (100–105°C). Adapting this, fluorobenzene derivatives could undergo sulfonation under similar conditions, though regioselectivity must be carefully controlled to favor the 3-fluoro-4-sulfonic acid intermediate.

Fluorination Strategies

Direct fluorination of sulfonated intermediates presents challenges due to the electron-withdrawing nature of the sulfonic acid group, which deactivates the ring. Indirect methods, such as the Balz-Schiemann reaction (diazofluorination), may be preferable. For instance, a nitro group at the 3-position could be reduced to an amine, followed by diazotization and fluorination with HF or its derivatives. This approach aligns with methods used in the synthesis of 3-amino-4-hydroxybenzoic acid hydrochloride, where nitro groups are reduced under hydrogenation conditions.

Reduction of Nitro to Amino Groups

Catalytic Hydrogenation

Catalytic hydrogenation is a cornerstone of aromatic amine synthesis. In the preparation of 4-amino-3-methylphenol, palladium carbon (Pd/C) or Raney nickel catalyzes the reduction of nitroso intermediates under hydrogen gas (0.5 MPa) at 20–40°C. For this compound, similar conditions could reduce a nitro precursor (e.g., 3-fluoro-4-nitrobenzenesulfonic acid). Key parameters include:

Alternative Reducing Agents

Sodium borohydride (NaBH₄) and sodium dithionite (Na₂S₂O₄) offer non-catalytic pathways. In the synthesis of naphthalene sulfonic acid derivatives, NaBH(OAc)₃ facilitates reductive amination at room temperature. While less common for nitro reductions, these agents may suit substrates sensitive to high-pressure hydrogenation.

Purification and Crystallization

Solvent Recrystallization

Crude products often require recrystallization to achieve high purity. For 4-amino-3-methylphenol, methanol or ethanol reflux followed by cooling to 10–15°C yields crystals with ≥99.5% purity. Similar protocols could be applied to this compound, with solvent selection guided by solubility data. For example:

Acid-Base Extraction

Ionizable sulfonic acid groups enable pH-dependent solubility. Acidifying the reaction mixture to pH 1–2 precipitates the protonated sulfonic acid, while basifying to pH 6–7 dissolves it for further purification. This method proved effective in isolating 3-amino-4-hydroxybenzoic acid hydrochloride with 96% yield.

Analytical Validation

High-Performance Liquid Chromatography (HPLC)

HPLC is critical for assessing purity. In the synthesis of 4-amino-3-methylphenol, HPLC confirmed ≥99.5% purity after recrystallization. For sulfonic acids, reversed-phase columns with acidic mobile phases (e.g., 0.1% trifluoroacetic acid) enhance peak resolution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra validate structural integrity. For example, aromatic protons in naphthalene sulfonic acids resonate between δ 7.3–8.5 ppm, while amine protons appear as broad singlets near δ 10 ppm . Fluorine substituents induce characteristic splitting patterns and deshielding effects.

Q & A

Basic: What are the recommended synthetic routes for 4-amino-3-fluorobenzosulfonic acid, and how do reaction conditions influence yield?

The synthesis typically involves electrophilic substitution on a benzoic acid backbone. Key steps include fluorosulfonation at the meta position and amination at the para position. Optimizing reaction conditions (e.g., temperature: 60–80°C, use of anhydrous solvents like THF) is critical to avoid side reactions, such as over-sulfonation. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity . Comparative studies with analogs like 4-amino-3-sulfamoylbenzoic acid suggest that the fluorosulfonyl group’s electrophilicity requires controlled stoichiometry to prevent decomposition .

Advanced: How does the fluorosulfonyl group in this compound influence its reactivity in nucleophilic aromatic substitution (NAS) reactions?

The fluorosulfonyl group (-SO₂F) acts as a strong electron-withdrawing group, activating the benzene ring for NAS. Computational studies (e.g., DFT calculations) show enhanced para/ortho electrophilicity compared to non-fluorinated analogs. However, steric hindrance from the sulfonyl group may limit accessibility at the ortho position. Experimental validation using thiourea as a nucleophile demonstrated 78% substitution at the para position under mild conditions (pH 7.5, 25°C) .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Distinct shifts for the amino proton (δ 5.2–5.5 ppm) and fluorosulfonyl group (δ 120–125 ppm in ¹⁹F NMR).

- FT-IR : Peaks at 1340 cm⁻¹ (S=O symmetric stretch) and 1530 cm⁻¹ (C-F stretch).

- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 219.19) confirms molecular weight .

Advanced: How can researchers design enzyme inhibition assays using this compound as a potential inhibitor?

The compound’s sulfonyl group can mimic phosphate or carboxylate moieties in enzyme active sites. For example, in kinase inhibition studies:

Target Selection : Prioritize enzymes with sulfonate-binding pockets (e.g., tyrosine kinases).

Assay Setup : Use fluorescence polarization (FP) to monitor competitive binding with ATP analogs.

Data Interpretation : IC₅₀ values <10 µM suggest strong binding, but validate specificity via counter-screens against non-target kinases .

Basic: How does this compound compare structurally and functionally to 4-amino-3-sulfamoylbenzoic acid?

While both contain sulfonyl groups, the fluorosulfonyl moiety (-SO₂F) in the former increases electrophilicity and hydrolytic stability compared to the sulfamoyl group (-SO₂NH₂). This makes it more suitable for covalent bonding strategies in probe design. However, the sulfamoyl derivative exhibits better solubility in aqueous buffers (e.g., PBS) .

Advanced: What strategies mitigate instability of this compound under acidic conditions?

Instability arises from hydrolysis of the sulfonyl fluoride to sulfonic acid. Mitigation methods include:

- pH Control : Store solutions at neutral pH (6.5–7.5).

- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) for long-term storage.

- In Situ Generation : Use precursors like sulfonyl chlorides, which are converted to sulfonyl fluorides immediately before use .

Basic: What computational tools are recommended for modeling the electronic properties of this compound?

- Software : Gaussian 16 or ORCA for DFT calculations.

- Parameters : B3LYP/6-311+G(d,p) basis set to model frontier orbitals and electrostatic potential surfaces.

- Outputs : HOMO-LUMO gaps (~4.2 eV) predict reactivity, while Mulliken charges highlight electrophilic sites (e.g., fluorine: -0.32 e) .

Advanced: How is this compound utilized in protein labeling studies?

The compound serves as a bifunctional linker:

Conjugation : React the sulfonyl fluoride with lysine residues under mild conditions (pH 8.0, 4°C).

Tagging : Attach fluorophores (e.g., Alexa Fluor 647) to the amino group via NHS ester chemistry.

Validation : Confirm labeling efficiency via SDS-PAGE and fluorescence imaging .

Basic: What HPLC methods are optimal for purity analysis of this compound?

- Column : LiChrosorb® RP-8 (10 µm, 250 × 4.6 mm).

- Mobile Phase : Gradient of 0.1% TFA in water (A) and acetonitrile (B), 10–90% B over 20 min.

- Detection : UV at 254 nm. Retention time: ~12.3 min .

Advanced: What mechanistic insights explain the regioselectivity of this compound in cross-coupling reactions?

The amino group directs palladium-catalyzed couplings (e.g., Suzuki-Miyaura) to the ortho position due to its strong electron-donating effect. In contrast, the fluorosulfonyl group deactivates the meta position. For example, coupling with phenylboronic acid yields >85% ortho-biphenyl product using Pd(OAc)₂/XPhos catalyst .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.